[5-(Isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone
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Overview
Description
[5-(Isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure combining isoquinoline, oxazole, pyridine, and piperidine moieties, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and oxazole intermediates, followed by their coupling with the pyridine and piperidine units. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[5-(Isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-(Isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-(Isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-(Isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone include:
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have applications in dye and herbicide production.
4-Methoxyphenethylamine: Used as a precursor for synthesizing other organic compounds.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide:
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocycles
Properties
IUPAC Name |
[5-(isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-24(28-13-4-2-8-22(28)20-7-1-3-11-26-20)21-14-18(31-27-21)16-30-23-9-5-6-17-15-25-12-10-19(17)23/h1,3,5-7,9-12,14-15,22H,2,4,8,13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJLWBWXUXTMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C(=O)C3=NOC(=C3)COC4=CC=CC5=C4C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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